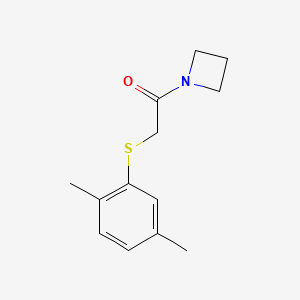
N-(cyclopropylmethyl)-2,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2,3-dimethylbenzamide, also known as CPMEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPMEB is a white crystalline solid that belongs to the class of benzamides.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylbenzamide is not fully understood. However, it has been suggested that N-(cyclopropylmethyl)-2,3-dimethylbenzamide exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of inflammatory mediators. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been found to modulate the activity of various neurotransmitter receptors in the brain, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,3-dimethylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been found to modulate the activity of various neurotransmitter receptors in the brain, which may contribute to its analgesic and antipyretic effects. In addition, N-(cyclopropylmethyl)-2,3-dimethylbenzamide has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-2,3-dimethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been found to exhibit low toxicity, making it a suitable candidate for further pharmacological studies. However, N-(cyclopropylmethyl)-2,3-dimethylbenzamide has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylbenzamide is not fully understood, which may complicate its use in certain experimental designs.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-2,3-dimethylbenzamide. One potential area of research is the development of new synthetic methods for N-(cyclopropylmethyl)-2,3-dimethylbenzamide that are more efficient and cost-effective. Another area of research is the elucidation of the mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylbenzamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to explore the potential use of N-(cyclopropylmethyl)-2,3-dimethylbenzamide in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Overall, N-(cyclopropylmethyl)-2,3-dimethylbenzamide represents a promising area of research for the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2,3-dimethylbenzamide involves the reaction of 2,3-dimethylbenzoic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2,3-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(cyclopropylmethyl)-2,3-dimethylbenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-12(10(9)2)13(15)14-8-11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJTQKUVRMHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,3-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)